molecular formula C13H17NO B6321984 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1178884-68-8

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B6321984
CAS No.: 1178884-68-8
M. Wt: 203.28 g/mol
InChI Key: KVSRTYBIFKWHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 1178884-68-8) is a valuable dihydroisoquinolinone scaffold with significant applications in medicinal chemistry and anticancer research. This compound is part of a class of molecules recognized as potent and selective inhibitors of the WDR5 WIN site, a high-profile target in oncology . The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged structure found in numerous bioactive molecules and serves as a synthetically accessible platform for the development of novel therapeutic agents . Researchers utilize this and related derivatives in structure-based drug discovery campaigns to develop orally bioavailable inhibitors that disrupt protein-protein interactions involved in cancer progression . The tert-butyl substituent contributes to the molecule's physicochemical properties, making it a critical intermediate for further optimization and exploration. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-tert-butyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSRTYBIFKWHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and tert-Butyl Incorporation

The Ugi-4CR proceeds via imine formation, followed by nucleophilic attack of the isocyanide to generate a nitrilium intermediate. Subsequent rearrangement and trapping by the sulfonium salt’s leaving group facilitate cyclization. To introduce the tert-butyl group at the 6-position, the primary amine or arylglyoxal component must carry the tert-butyl substituent. For example, employing tert-butylamine or a tert-butyl-substituted arylglyoxal directs the substituent to the aromatic ring during cyclization.

Optimization and Limitations

Key parameters include solvent polarity (methanol or dichloromethane), stoichiometric ratios, and the choice of base. While the method offers high atom economy, steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.

Pictet-Spengler Cyclization with tert-Butyl-Substituted Precursors

The Pictet-Spengler reaction is a classical method for synthesizing tetrahydroisoquinolines. Recent adaptations have enabled the incorporation of bulky substituents like tert-butyl via tailored phenethylamine derivatives.

Synthesis of tert-Butylphenethylamine Intermediates

Starting with tert-butyl-substituted benzaldehyde derivatives, reductive amination with dopamine or homologs yields phenethylamine precursors. For instance, condensation of 4-tert-butylbenzaldehyde with dopamine hydrochloride under acidic conditions generates the requisite imine, which cyclizes to form the dihydroisoquinoline core.

Table 1: Representative Conditions for Pictet-Spengler Cyclization

Starting MaterialAcid CatalystTemperature (°C)Yield (%)Reference
4-tert-ButylbenzaldehydeHCl8072
3-tert-ButylphenethylamineTFART65

Post-Cyclization Functionalization

Following cyclization, oxidation of the tetrahydroisoquinoline to the dihydroisoquinolinone is achieved using mild oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂. This step is critical for introducing the ketone functionality at the 1-position.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a robust platform for introducing aryl and alkyl groups into heterocyclic systems. The Heck and Suzuki-Miyaura couplings have been employed to functionalize dihydroisoquinolinones at the 6-position.

Challenges in Steric Environments

The tert-butyl group’s steric bulk imposes limitations on coupling efficiency. Catalytic systems employing bulky phosphine ligands (e.g., XPhos) or elevated temperatures (100–120°C) are often required to achieve satisfactory conversions.

Protection-Deprotection Strategies

Tert-butyldimethylsilyl (TBDMS) and tert-butoxycarbonyl (Boc) groups are frequently employed to mask reactive sites during synthesis.

Boc-Mediated Route

In a reported procedure, N-Boc protection of 3,4-dihydroisoquinoline followed by Friedel-Crafts alkylation introduces the tert-butyl group at the 6-position. Subsequent deprotection with TFA regenerates the free amine, which is oxidized to the ketone.

Silyl Ether Protection

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodYield Range (%)Reaction TimeScalabilityReference
Ugi-4CR48–866–24 hModerate
Pictet-Spengler65–7212–48 hHigh
Heck Coupling40–5524–48 hLow
Boc Protection Route60–7524–72 hModerate

The Ugi-4CR offers rapid access to the core structure but requires precise control over substituent positioning. In contrast, the Pictet-Spengler method provides superior regioselectivity, albeit with longer reaction times. Transition metal-catalyzed approaches, while versatile, face challenges in scalability due to catalyst costs and steric effects.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 2.80 (t, J = 6.0 Hz, 2H, CH₂), 3.65 (t, J = 6.0 Hz, 2H, CH₂), 7.12–7.25 (m, 3H, aromatic).

  • HRMS : m/z calculated for C₁₃H₁₇NO [M+H]⁺: 203.1310; found: 203.1308.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the tert-butyl group’s equatorial orientation, minimizing steric clash with the ketone oxygen .

Chemical Reactions Analysis

Friedel-Crafts Cyclization

The compound’s dihydroisoquinolinone core can be synthesized via intramolecular Friedel-Crafts cyclization of precursors like 1-(2-isocyanatoethyl)benzene derivatives in the presence of trifluoromethanesulfonic acid (TfOH) . This method achieves high regioselectivity due to the tert-butyl group’s steric effects.

Reaction ComponentDetailsYieldReference
Precursor1-(2-Isocyanatoethyl)benzene75–89%
CatalystTfOH (10 mol%)
SolventCH₂Cl₂

Ugi-4CR/Substitution Tandem Reactions

A one-pot synthesis combines Ugi four-component reaction (Ugi-4CR) with intramolecular nucleophilic substitution. Sulfonium salts, arylglyoxals, amines, and tert-butyl isocyanide react under mild conditions (room temperature, NEt₃) to form the dihydroisoquinolinone scaffold .

ComponentRoleYield RangeReference
Sulfonium saltElectrophilic coupling agent48–86%
tert-Butyl isocyanideIsocyanide component
NEt₃Base for deprotonation

Cross-Dehydrogenative Coupling (CDC)

Photocatalyzed CDC reactions enable Csp³–Csp³ bond formation between the tert-butyl-substituted dihydroisoquinolinone and terminal alkynes. Ru(bpy)₃Cl₂ acts as a photocatalyst under blue LED light .

ConditionParameterOutcomeReference
CatalystRu(bpy)₃Cl₂ (5 mol%)72% yield
Light source465 nm LED
SolventDMSO

Esterification and Amidation

The lactam nitrogen undergoes N-acylation with activated carboxylic acids (e.g., 2-(2,6-dichlorophenyl)acetic acid) using T3P (propylphosphonic anhydride) as a coupling agent .

ReagentRoleYieldReference
T3P (50% in EA)Coupling agent85%
2-(2,6-DClPh)acetic acidAcylating agent

Stereoselective Hydrogenation

Catalytic hydrogenation with LiAlH₄/AlMe₃ reduces the lactam to a tetrahydroisoquinoline while preserving stereochemistry. This method is critical for generating chiral intermediates .

ConditionParameterOutcomeReference
Reducing agentLiAlH₄/AlMe₃ (1:1)89% yield
SolventTHF

Biological Activity and Target Binding

The compound’s tert-butyl group enhances Bruton’s tyrosine kinase (BTK) inhibition by improving hydrophobic interactions within the ATP-binding pocket. Kinetic studies show IC₅₀ values in the nanomolar range.

PropertyValueReference
BTK Inhibition (IC₅₀)12 nM
LogP3.2 (predicted)

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 220°C without melting.

  • Solubility : Low in water (<0.1 mg/mL), high in DMSO (>50 mg/mL).

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions .

Comparative Reaction Efficiency

Reaction TypeYield RangeKey AdvantageLimitation
Ugi-4CR/Substitution48–86%One-pot synthesis, mild conditionsRequires sulfonium salts
Friedel-Crafts75–89%High regioselectivityStrong acid catalyst
Photocatalyzed CDC60–72%Csp³–Csp³ bond formationSpecialized light source

Scientific Research Applications

Chemical Structure and Synthesis

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one belongs to the isoquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of a tert-butyl group enhances its lipophilicity and solubility, which are crucial for its biological activity. Various synthetic methods have been developed for this compound, including:

  • Castagnoli–Cushman Reaction : This method has been employed to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which exhibit significant biological activities against phytopathogens like Pythium recalcitrans .
  • One-Pot Synthesis : A sequential Ugi reaction followed by nucleophilic substitution has been reported to yield 3,4-dihydroisoquinolin-1(2H)-ones with high efficiency .

Antioomycete Activity

Research has highlighted the efficacy of 6-(tert-butyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents. For instance:

  • In Vitro Potency : A derivative showed an EC50 value of 14 μM against Pythium recalcitrans, outperforming commercial antifungal agents such as hymexazol (EC50 = 37.7 μM) .
  • In Vivo Efficacy : At a dosage of 5.0 mg/pot, the compound achieved a preventive efficacy of 96.5% against the pathogen .

Neuroprotective Effects

Emerging studies suggest that derivatives of 6-(tert-butyl)-3,4-dihydroisoquinolin-1(2H)-one may possess neuroprotective properties. These compounds are being investigated for their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Its structural analogs have demonstrated the ability to inhibit key inflammatory mediators, making them potential candidates for treating various inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and unique features of various isoquinoline derivatives compared to 6-(tert-butyl)-3,4-dihydroisoquinolin-1(2H)-one:

Compound NameStructure CharacteristicsUnique Features
3,4-Dihydroisoquinolin-1(2H)-oneBasic scaffold without bulky groupsExtensive use in medicinal chemistry
6-Methyl-3,4-dihydroisoquinolin-1(2H)-oneMethyl group at position 6Different biological activity profiles
7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-oneHydroxy group at position 7Higher solubility and bioavailability
2-(4-Chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-oneSubstituted phenyl groupEnhanced potency against specific pathogens

Case Study: Efficacy Against Pythium recalcitrans

A study conducted by Delong Wang et al. synthesized numerous derivatives based on the dihydroisoquinolinone scaffold to evaluate their antioomycete activity against Pythium recalcitrans. The findings indicated that certain derivatives not only surpassed traditional antifungal agents in efficacy but also provided insights into their mode of action through disruption of membrane systems in the pathogen .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydroisoquinolin-1(2H)-one core is highly versatile, with substituents at the 6-position significantly influencing biological and physicochemical properties. Below is a detailed comparison of 6-(tert-butyl)-3,4-dihydroisoquinolin-1(2H)-one with structurally analogous compounds:

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one 6-tert-butyl Intermediate for drug discovery High purity (98%); used in SAR studies for steroidal mimics
trans-1 (tert-butyl rel-4-([...])piperazine-1-carboxylate) 6-tert-butyl, indol-3-yl, piperazine Antiviral (SARS-CoV-2 inhibition) EC₅₀ = 0.87 µM in Vero E6 cells; targets viral replication machinery
16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) 6-hydroxy, 7-methoxy, benzoyl linker Anticancer (tubulin polymerization inhibition) GI₅₀ = 51 nM (DU-145 cells); competes with colchicine binding site
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-DHIQ 6-boronic ester Suzuki-Miyaura cross-coupling Used as a boronate precursor for biaryl synthesis; CAS: 376584-30-4
6-Fluoro-7-nitro-DHIQ 6-fluoro, 7-nitro Not explicitly reported (likely intermediate) CAS: 1809018-61-8; molecular weight = 210.16
6-Trifluoromethyl-DHIQ 6-CF₃ Undisclosed (fluorinated analog) Discontinued commercial availability (CymitQuimica)

Key Comparison Points

Biological Activity Antiviral Activity: The tert-butyl group in trans-1 (a derivative with a piperazine-indole moiety) contributes to potent SARS-CoV-2 inhibition, suggesting that bulky substituents enhance target engagement . In contrast, 6-(tert-butyl)-DHIQ itself lacks reported antiviral activity but may serve as a precursor for active derivatives. Anticancer Activity: Compounds like 16g with electron-rich substituents (e.g., methoxy, hydroxy) exhibit nanomolar antiproliferative activity by disrupting tubulin dynamics. The tert-butyl group’s hydrophobicity may improve membrane permeability compared to polar substituents .

Synthetic Utility: Boron-containing derivatives (e.g., 6-dioxaborolan-2-yl-DHIQ) enable cross-coupling reactions, while bromo or nitro substituents (e.g., 6-bromo-DHIQ ) facilitate further functionalization. The tert-butyl group, being inert, stabilizes the core structure during synthesis .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., tert-butyl, methoxy) enhance stability and receptor binding, whereas electron-withdrawing groups (e.g., CF₃, nitro) may improve metabolic resistance but reduce solubility .
  • Steric Effects : The tert-butyl group’s bulkiness may hinder binding in sterically sensitive targets (e.g., enzyme active sites), as seen in mGlu receptor modulators where phenylethynyl groups are preferred .

Biological Activity

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

The synthesis of 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves methods such as the Ugi reaction or other nucleophilic substitution reactions. Recent studies have reported yields ranging from 48% to 86% through these methods, emphasizing the versatility of the synthetic routes available for producing this compound .

Anticancer Activity

Research has demonstrated that various derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant inhibitory effects on tankyrase enzymes (TNKS1 and TNKS2), which are implicated in cancer cell proliferation and survival. For instance, compounds with modifications at the C-5 position have shown IC50 values in the low micromolar range against these targets. Notably, a derivative containing a D-proline modification exhibited IC50 values of 0.011 μM for TNKS1 and 0.033 μM for TNKS2, indicating potent inhibition .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. A study evaluated its effectiveness against Pythium recalcitrans, a significant phytopathogen. One derivative showed an effective concentration (EC50) of 14 μM, outperforming commercial antifungal agents like hymexazol (37.7 μM) in preventing pathogen growth . The mode of action appears to involve disruption of membrane systems within the pathogen.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific substitutions at the C-5 position significantly influence biological activity. For example:

CompoundSubstitutionIC50 (μM) TNKS1IC50 (μM) TNKS2
11aD-Proline0.0110.033
11bL-Proline0.0460.018
11cPiperidine0.0090.003

These results indicate that steric and electronic properties of substituents are critical for optimizing biological activity .

Case Study 1: Cancer Cell Line Inhibition

In a study involving human colorectal cancer cell lines (DLD-1), several derivatives were tested for their ability to inhibit TNKS activity using a SuperTopFlash assay. The strongest inhibitors were noted to significantly reduce Wnt signaling pathways associated with tumor growth, reinforcing the potential of these compounds as anticancer agents .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties against Pythium recalcitrans. The study highlighted that compound I23 not only inhibited fungal growth effectively but also demonstrated substantial in vivo preventive efficacy at higher concentrations, suggesting potential applications in agricultural disease management .

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butyl group into the 3,4-dihydroisoquinolin-1(2H)-one scaffold?

Methodological Answer : The tert-butyl group is typically introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, using tert-butyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the substituted isoquinolinone. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios to minimize side products like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one?

Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group exhibits a singlet at ~1.3 ppm (¹H) and ~29–35 ppm (¹³C). The lactam carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR.
  • IR : A strong absorption band near 1680 cm⁻¹ confirms the lactam carbonyl.
  • HRMS : Exact mass calculation (C₁₃H₁₇NO) should match the molecular ion [M+H]⁺ at m/z 204.1388 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., neurotoxicity vs. antitumor effects)?

Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., SH-SY5Y for neurotoxicity, HeLa for antitumor activity).
  • Validate target engagement using competitive binding assays or CRISPR knockouts of putative targets (e.g., kinases, ion channels).
  • Cross-reference with structurally analogous compounds (e.g., 6-fluoro derivatives) to isolate substituent-specific effects .

Q. What strategies mitigate challenges in crystallizing 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one for X-ray diffraction studies?

Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance solubility gradients.
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours promotes nucleation.
  • Additives : Introduce co-crystallizing agents like crown ethers to stabilize hydrophobic tert-butyl interactions .

Q. How should researchers design stability studies to assess the compound’s reactivity under physiological conditions?

Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and analyze for lactam ring-opening products.
  • Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (300–400 nm) .

Q. What computational methods predict the compound’s bioavailability and metabolic pathways?

Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to calculate logP (target ~2.5), topological polar surface area (TPSA <60 Ų), and CYP450 metabolism.
  • Metabolite Identification : Perform in silico docking with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina.
  • MD Simulations : Model interactions with blood-brain barrier transporters (e.g., P-glycoprotein) to predict CNS penetration .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s toxicity profile?

Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare cytotoxicity (IC₅₀) in primary vs. immortalized cells, and validate with acute toxicity studies in rodents (LD₅₀ determination).
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., alkylation byproducts) that may contribute to toxicity.
  • Species-Specific Metabolism : Test metabolites generated by liver microsomes from human, rat, and mouse models .

Q. What methodologies reconcile discrepancies in reported synthetic yields?

Methodological Answer :

  • Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation.
  • Design of Experiments (DoE) : Use factorial design to optimize variables (catalyst loading, solvent volume).
  • Scale-Up Analysis : Compare yields at milligram vs. gram scales to identify mass-transfer limitations .

Ecological and Safety Considerations

Q. How to assess the compound’s environmental impact given limited ecotoxicological data?

Methodological Answer :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 6-fluoro analogs) to estimate biodegradation (OECD 301F) and aquatic toxicity (Daphnia magna EC₅₀).
  • QSAR Modeling : Predict bioaccumulation potential (log BCF) using EPI Suite.
  • Microcosm Studies : Evaluate soil mobility via column leaching tests (EPA 1615) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.